molecular formula C12H4Br4O2 B14285442 2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 CAS No. 125749-35-1

2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12

Cat. No.: B14285442
CAS No.: 125749-35-1
M. Wt: 511.69 g/mol
InChI Key: JZLQUWSWOJPCAK-WCGVKTIYSA-N
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Description

2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 is a labeled compound used primarily in environmental analysis and research. It is a derivative of 2,3,7,8-tetrabromodibenzo-p-dioxin, which belongs to the family of dioxins. Dioxins are a group of chemically-related compounds that are persistent environmental pollutants. They are known for their potential toxic effects on human health and the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8-tetrabromodibenzo-p-dioxin-13C12 involves the bromination of dibenzo-p-dioxin. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and are carried out under controlled temperatures to ensure selective bromination at the 2, 3, 7, and 8 positions .

Industrial Production Methods

Industrial production of this compound is generally conducted in specialized facilities equipped to handle hazardous chemicals. The process involves large-scale bromination reactions followed by purification steps to isolate the desired compound. The final product is often provided in a solution form, such as in nonane, to facilitate its use in various analytical applications .

Chemical Reactions Analysis

Types of Reactions

2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce less brominated compounds .

Mechanism of Action

The mechanism of action of 2,3,7,8-tetrabromodibenzo-p-dioxin-13C12 involves its interaction with the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This can result in the production of reactive oxygen species (ROS) and other toxic intermediates, contributing to its toxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 is unique due to its brominated structure and the presence of carbon-13 isotopes. This makes it particularly useful as a labeled standard in analytical applications, allowing for precise quantification and tracking in environmental and toxicological studies .

Properties

CAS No.

125749-35-1

Molecular Formula

C12H4Br4O2

Molecular Weight

511.69 g/mol

IUPAC Name

2,3,7,8-tetrabromodibenzo-p-dioxin

InChI

InChI=1S/C12H4Br4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

JZLQUWSWOJPCAK-WCGVKTIYSA-N

Isomeric SMILES

[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Br)Br)O[13C]3=[13CH][13C](=[13C]([13CH]=[13C]3O2)Br)Br

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)OC3=CC(=C(C=C3O2)Br)Br

Origin of Product

United States

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